N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine chemical structure and properties
N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine chemical structure and properties
An In-Depth Technical Guide to N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Chemical Identity and Structural Analysis
N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine is a disubstituted cyclohexane derivative. Its structure is defined by a central cyclohexane ring functionalized with two amino groups at the 1 and 4 positions. One of these amines (N1) is further substituted with a 1-methoxypropan-2-yl group, while the second amine remains primary.
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IUPAC Name: N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
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Core Scaffold: Cyclohexane-1,4-diamine
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Key Substituent: 1-Methoxypropan-2-yl group
The structure possesses multiple stereocenters, leading to several possible isomers:
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Cis/Trans Isomerism: The two amino groups on the cyclohexane ring can be on the same side (cis) or opposite sides (trans) of the ring. The trans isomer is generally the more thermodynamically stable configuration as it allows both substituents to occupy equatorial positions, minimizing steric strain[1].
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Chiral Center: The 1-methoxypropan-2-yl substituent contains a chiral carbon at the 2-position, leading to (R) and (S) enantiomers.
Therefore, the compound can exist as four distinct stereoisomers: (R)-trans, (S)-trans, (R)-cis, and (S)-cis. The specific stereochemistry will critically influence its biological activity and physical properties.
Physicochemical and Computed Properties
| Property | Estimated Value / Description | Rationale / Source |
| Molecular Formula | C₁₀H₂₂N₂O | Derived from structural components. |
| Molecular Weight | 186.30 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on parent diamines and N-alkylated amines[4]. |
| Boiling Point | > 200 °C (estimated) | Higher than the parent 1,4-diaminocyclohexane (197 °C) due to increased molecular weight and hydrogen bonding capability. |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol). | The presence of two amine groups and an ether linkage imparts polarity and hydrogen bonding capacity. |
| pKa (Conjugate Acid) | pKa1 ≈ 10-11 (primary amine), pKa2 ≈ 9-10 (secondary amine) | Typical values for primary and secondary aliphatic amines. |
| XLogP3 (Computed) | ~1.5 - 2.0 | Estimated based on the value for N-(1-methoxypropan-2-yl)cyclohexanamine (1.9) with a slight modification for the additional polar amino group[2]. |
Proposed Synthesis and Workflow
The most logical and industrially scalable approach to synthesizing N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine is through the reductive amination of cyclohexane-1,4-diamine with methoxyacetone. This method is widely used for the N-alkylation of amines due to its high efficiency and the stability of the reagents.
Synthetic Rationale
Reductive amination involves two key steps: the formation of a Schiff base (or imine) intermediate, followed by its reduction to the final amine. Using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. These reagents are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion.
Detailed Experimental Protocol
Reaction: Cyclohexane-1,4-diamine + Methoxyacetone → N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
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Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexane-1,4-diamine (1.0 eq, mixture of cis/trans isomers is acceptable for initial synthesis).
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Solvent Addition: Dissolve the diamine in a suitable solvent such as methanol or acetonitrile (approx. 10 mL per gram of diamine).
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Reagent Addition: Add methoxyacetone (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.
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Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 20-30 minutes. The pH should be maintained between 6 and 7 by adding acetic acid if necessary to ensure the iminium ion is present and reactive.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed.
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Workup: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until gas evolution ceases. Basify the solution with 1M sodium hydroxide (NaOH) to a pH > 12.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-alkylated product from any remaining starting material and the di-alkylated byproduct.
Synthesis Workflow Diagram
Caption: Reductive Amination Workflow for Synthesis.
Potential Applications in Drug Discovery and Materials Science
The cyclohexane-1,4-diamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in successful drug candidates.
As a Modulator of Protein-Protein Interactions
Recent research has highlighted the use of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as potent and selective allosteric inhibitors of Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1)[5]. MALT1 is a key protein in NF-κB signaling, a pathway implicated in B-cell lymphomas and autoimmune diseases. The rigid, well-defined stereochemistry of the trans-cyclohexane-1,4-diamine core allows for precise orientation of substituents to fit into allosteric pockets, making it an excellent starting point for inhibitor design. The N1-(1-Methoxypropan-2-yl) group on our target molecule provides a vector for further chemical modification and exploration of this binding pocket.
As a Novel PROTAC Linker
Cyclohexane-1,4-diamine is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[6]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The cyclohexane ring provides a rigid, non-flexible spacer that can control the distance and orientation between the protein-binding and E3-ligase-binding ends of the PROTAC. The primary amine on our target molecule serves as an ideal attachment point for further elaboration into a full PROTAC molecule.
In Polymer Synthesis
Diamines are fundamental monomers in the synthesis of polyamides and polyimides[7][8]. The combination of a primary and a secondary amine in N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine offers the potential to create polymers with unique properties, such as altered solubility, thermal stability, or cross-linking capabilities, compared to polymers made from the parent diamine alone.
Safety, Handling, and Storage
No specific safety data exists for the title compound. Therefore, precautions must be based on the hazardous properties of its parent scaffold, cyclohexane-1,4-diamine.
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Hazard Class: Assumed to be corrosive. The parent compound, 1,4-diaminocyclohexane, is classified as causing severe skin burns and eye damage[3].
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Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Store locked up.
Conclusion
N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine represents a promising, albeit under-explored, chemical entity. Its structural framework, built upon the medicinally-validated cyclohexane-1,4-diamine core, makes it a compelling candidate for library synthesis and screening in drug discovery programs, particularly for allosteric inhibitors and PROTACs. The proposed synthesis via reductive amination is a reliable and scalable method for its production. Further investigation into the separation and characterization of its specific stereoisomers will be critical to unlocking its full potential in therapeutic and material applications.
References
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Synthesis and biological studies of N-alkylated cyclic diamines. (2007). Chemical Biology & Drug Design, 4(1), 43-51. Available at: [Link]
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Tam, A., Nalikezhathu, A., & Williams, T. (2022). Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. American Chemical Society. Available at: [Link]
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PubChem. (n.d.). N-(1-Methoxypropan-2-YL)cyclohexanamine. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
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Schiesser, S., et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 227, 113925. Available at: [Link]
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PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
- Google Patents. (1984). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
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Fiveable. (2025). 1,4-disubstituted cyclohexanes Definition. Organic Chemistry. Retrieved February 28, 2026, from [Link]
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MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1849. Available at: [Link]
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Royal Society of Chemistry. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry. Available at: [Link]
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